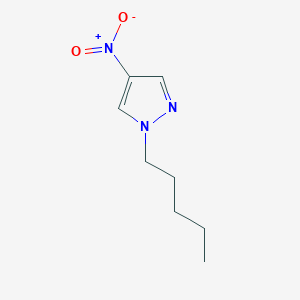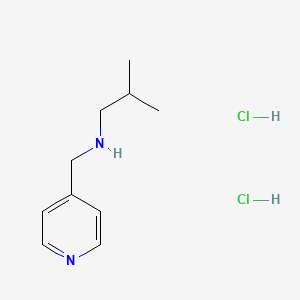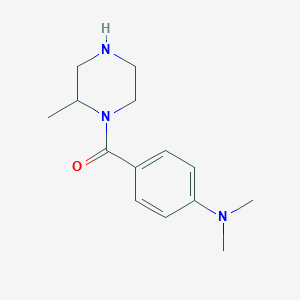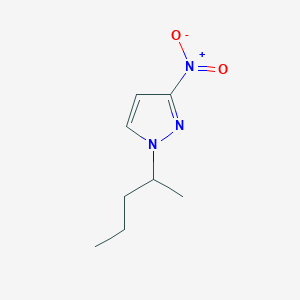
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H11NO4/c1-15-8-3-4-9 (16-2)10-6 (8)5-7 (12-10)11 (13)14/h3-5,12H,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its melting point is 204-205°C . The molecular weight of the compound is 249.26 .Aplicaciones Científicas De Investigación
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has a broad range of applications in scientific research, including drug development, biochemical and physiological experiments, and drug metabolism studies. It has also been used as a substrate for enzymes such as cytochrome P450, and as a ligand for G protein-coupled receptors. Additionally, this compound has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The compound’s interaction with its targets may result in changes at the molecular level, which could potentially lead to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound that can be synthesized in large quantities. Additionally, this compound is stable and has a long shelf life. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water-soluble, so it must be dissolved in a suitable solvent before use. Additionally, this compound can be toxic in high concentrations, so it must be handled with care.
Direcciones Futuras
There are several potential future directions for 1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid in scientific research. For example, it could be used to study the interaction between G protein-coupled receptors and drugs, as well as to develop new therapeutic agents for a variety of diseases. Additionally, this compound could be used to study the metabolism of drugs, and it could also be used to study the effects of environmental toxins on the human body. Finally, this compound could be used to develop new methods of drug delivery, such as nanotechnology-based delivery systems.
Métodos De Síntesis
1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid is synthesized via a three-step process beginning with the reaction of 1-ethyl-4-methoxy-1H-indole-2-carboxylic acid with dimethylformamide and dimethylamine to form the intermediate this compound-1. This is then reacted with ethyl bromoacetate to form the intermediate this compound-2, which is then reacted with potassium carbonate to form this compound. This method is highly efficient and has been used to synthesize this compound in large quantities.
Safety and Hazards
The safety information available indicates that “1-Ethyl-4,7-dimethoxy-1H-indole-2-carboxylic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propiedades
IUPAC Name |
1-ethyl-4,7-dimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-14-9(13(15)16)7-8-10(17-2)5-6-11(18-3)12(8)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAUJAHXBQRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)


amine hydrochloride](/img/structure/B6361882.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)



![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)
![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6361955.png)